3-amino-3-hydroxyimino-N-methylpropanamide
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Overview
Description
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxycarbamimidoyl group attached to an N-methylacetamide backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination. An efficient and simple synthetic protocol has been developed for the preparation of methyl esters of 2-(N’-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids . This method involves the subsequent coupling and hydroxyamination of 2-cyanobenzamide derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide are not extensively documented. the synthetic routes developed in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and optimization of yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(N’-hydroxycarbamimidoyl)-N-methylacetamide has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of peptidomimetics and other complex organic molecules.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide involves its transformation by enzymes into active forms that exert biological effects. For example, amidoximes, including this compound, are known to behave as nitric oxide donors due to their enzymatic transformation into amides with subsequent release of nitric oxide . This mechanism involves molecular targets such as enzymes that facilitate the conversion and pathways that mediate the biological effects of nitric oxide.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide include:
Uniqueness
What sets 2-(N’-hydroxycarbamimidoyl)-N-methylacetamide apart from these similar compounds is its specific structural configuration and the presence of the N-methylacetamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-amino-3-hydroxyimino-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c1-6-4(8)2-3(5)7-9/h9H,2H2,1H3,(H2,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMCKSRVDHXJCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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